3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
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Overview
Description
3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea typically involves the reaction of tert-butyl isocyanate with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butyl)-3-(2-methoxy-2-phenylethyl)urea
- 1-(Tert-butyl)-3-(2-methoxy-2-(4-methoxyphenyl)ethyl)urea
- 1-(Tert-butyl)-3-(2-ethoxy-2-(3-methoxyphenyl)ethyl)urea
Uniqueness
3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is unique due to the presence of both tert-butyl and methoxyphenyl groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications and interactions in various scientific fields.
Properties
IUPAC Name |
1-tert-butyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-7-6-8-12(9-11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZIVZYJYAEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC(=CC=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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